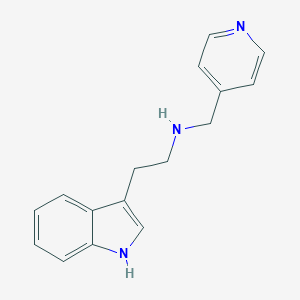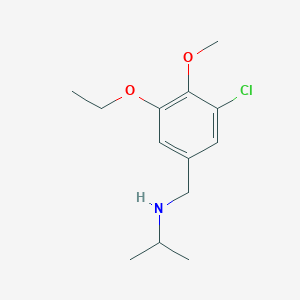
4-fluoro-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(pyridin-3-ylmethyl)aniline is a chemical compound with the empirical formula C12H11FN2 and a molecular weight of 202.23 . It is used in proteomics research .
Molecular Structure Analysis
The SMILES string of 4-fluoro-N-(pyridin-3-ylmethyl)aniline isFc1ccc(NCc2cccnc2)cc1 . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
4-fluoro-N-(pyridin-3-ylmethyl)aniline has a density of 1.2±0.1 g/cm3, a boiling point of 333.8±27.0 °C at 760 mmHg, and a flash point of 155.7±23.7 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP is 2.08 .Aplicaciones Científicas De Investigación
Proteomics Research
4-fluoro-N-(pyridin-3-ylmethyl)aniline: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a building block for synthesizing peptides or probe molecules that interact with specific proteins, aiding in the identification and understanding of protein functions and interactions within biological systems.
Synthesis of Fluorinated Pyridines
The compound serves as a precursor in the synthesis of various fluorinated pyridines . These fluorinated derivatives are crucial in medicinal chemistry due to their unique physical, chemical, and biological properties, such as reduced basicity and lower reactivity compared to chlorinated and brominated analogues.
Agricultural Chemistry
In agricultural chemistry, 4-fluoro-N-(pyridin-3-ylmethyl)aniline can be used to create compounds with herbicidal activity . The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products.
Pharmaceutical Development
This compound is also significant in the development of new pharmaceuticals. Approximately 10% of all medical treatments involve drugs containing a fluorine atom, and 4-fluoro-N-(pyridin-3-ylmethyl)aniline can be a valuable intermediate in synthesizing these fluorine-containing drugs .
Radiobiology and Imaging Agents
The synthesis of 18 F-substituted pyridines for local radiotherapy of cancer and as imaging agents for various biological applications is another important use . The compound can be modified to include the radioactive fluorine-18 isotope, which is used in positron emission tomography (PET) scans.
Organic Synthesis and Catalysis
4-fluoro-N-(pyridin-3-ylmethyl)aniline: can act as a ligand for transition metal catalysts in organic synthesis . The fluorine atom can influence the electronic properties of the metal center, thereby affecting the catalytic activity and selectivity in various organic reactions.
Mecanismo De Acción
Propiedades
IUPAC Name |
4-fluoro-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPPIKXBQWISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276903 |
Source


|
| Record name | N-(4-Fluorophenyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78675-95-3 |
Source


|
| Record name | N-(4-Fluorophenyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78675-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-N'-[(2-methoxynaphthalen-1-yl)methyl]ethane-1,2-diamine](/img/structure/B275985.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275987.png)
![2-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B275988.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B275989.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275993.png)



![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B276006.png)
![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276010.png)
![2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276011.png)